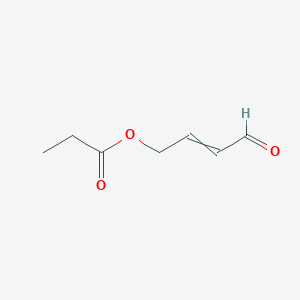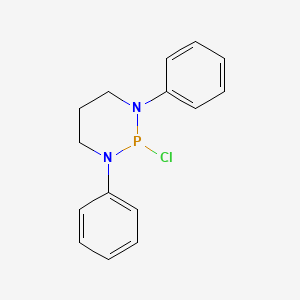
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is an organophosphorus compound with the molecular formula C14H14ClN2P It is a member of the diazaphosphinane family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane typically involves the reaction of 1,2-dianilinoethane with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiolates. These reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphosphinanes.
Oxidation Reactions: Phosphine oxides are the primary products.
Reduction Reactions: Phosphines are the main products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane involves its interaction with molecular targets, such as enzymes and receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- Aclonifen
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
80378-38-7 |
|---|---|
Molekularformel |
C15H16ClN2P |
Molekulargewicht |
290.73 g/mol |
IUPAC-Name |
2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C15H16ClN2P/c16-19-17(14-8-3-1-4-9-14)12-7-13-18(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
ZBOYWAGDHXXFLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(N(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

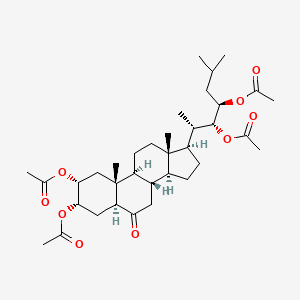
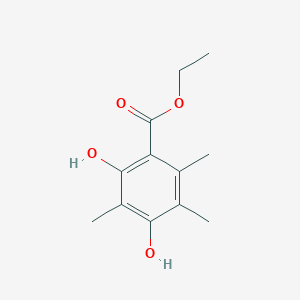
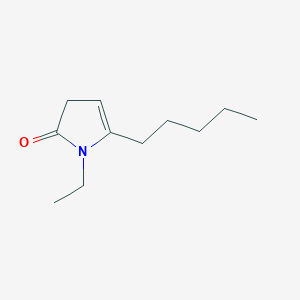
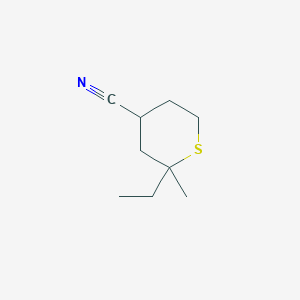
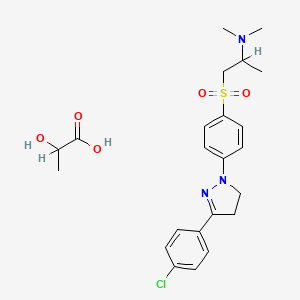
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

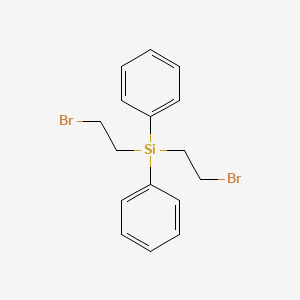
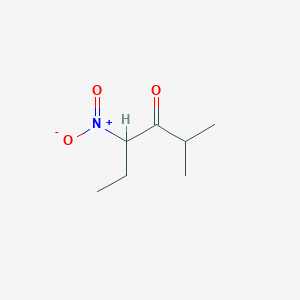
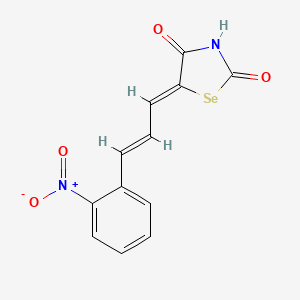
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
